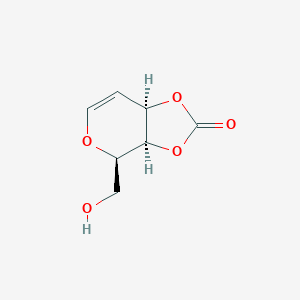
D-Galactal cyclic 3,4-carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactal cyclic 3,4-carbonate, also known as this compound, is a useful research compound. Its molecular formula is C7H8O5 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
1. Protecting Group in Organic Synthesis
D-Galactal cyclic 3,4-carbonate serves as an effective protecting group for hydroxyl functionalities during the synthesis of complex organic molecules. Its cyclic structure allows for selective reactions at other functional groups while preventing unwanted side reactions at the protected site. This property is particularly useful in multi-step organic syntheses where functional group manipulation is required .
2. Synthesis of Glycosides
The compound has been utilized in the synthesis of glycosides, particularly in the preparation of 3-carbamates from D-galactals. The reaction conditions typically involve the use of silyl-protected D-galactals, which undergo transformations to yield various glycosidic derivatives. This application is crucial for developing biologically active compounds and studying carbohydrate chemistry .
Biological Applications
1. Modification of Biomolecules
this compound is employed in the modification of biomolecules, enabling researchers to study biological processes more effectively. For instance, it can be used to introduce functional groups that facilitate the examination of enzyme-substrate interactions or to create analogs of natural products for pharmacological studies.
2. Pharmaceutical Intermediates
The compound plays a role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to participate in various chemical reactions allows for the synthesis of compounds that may exhibit therapeutic effects against diseases .
Industrial Applications
1. Specialty Chemicals Production
In industrial settings, this compound is applied in the production of specialty chemicals and materials. Its unique properties make it suitable for creating coatings, adhesives, and other polymeric materials that require specific performance characteristics .
2. Biobased Materials
Recent research highlights the potential of this compound as a biobased alternative in material science. Its incorporation into polyurethane formulations can enhance biodegradability while maintaining mechanical properties, making it an attractive option for sustainable product development .
Case Studies
Propiedades
Número CAS |
149847-26-7 |
|---|---|
Fórmula molecular |
C7H8O5 |
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
(3aR,4R,7aR)-4-(hydroxymethyl)-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
InChI |
InChI=1S/C7H8O5/c8-3-5-6-4(1-2-10-5)11-7(9)12-6/h1-2,4-6,8H,3H2/t4-,5-,6-/m1/s1 |
Clave InChI |
WFLPBXPPOHMBIT-HSUXUTPPSA-N |
SMILES |
C1=COC(C2C1OC(=O)O2)CO |
SMILES isomérico |
C1=CO[C@@H]([C@H]2[C@@H]1OC(=O)O2)CO |
SMILES canónico |
C1=COC(C2C1OC(=O)O2)CO |
Sinónimos |
1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol cyclic 3,4-carbonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















